molecular formula C27H27NO10 B7826196 Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Cat. No.: B7826196
M. Wt: 525.5 g/mol
InChI Key: ZBWDFGPGCXFUBR-GNFREBRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by the introduction of the phthalimido group. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst such as pyridine. The phthalimido group is introduced using phthalic anhydride and ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its role as a substrate in glycosylation reactions. It interacts with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial for the formation of glycosidic bonds in glycans. The compound’s phthalimido group provides stability and specificity in these reactions, ensuring efficient glycosylation .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its specific structure, which allows it to act as a versatile substrate in glycosylation reactions. Its stability and reactivity make it particularly useful in glycobiology research, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(3S,4R,5S,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3/t21?,22-,23+,24+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDFGPGCXFUBR-GNFREBRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.